N-{[1,1'-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE
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Overview
Description
N-{[1,1’-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE is an organic compound that features a biphenyl group and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE typically involves the reaction of 4-chlorobenzoic acid with 4-aminobiphenyl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of N-{[1,1’-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or biphenyl derivatives.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism by which N-{[1,1’-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE exerts its effects involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the chlorobenzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: A precursor in the synthesis of N-{[1,1’-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE, used in the production of dyes and pharmaceuticals.
4-Aminobiphenyl: Another precursor, known for its use in the synthesis of various organic compounds.
Uniqueness
N-{[1,1’-BIPHENYL]-4-YL}-4-CHLOROBENZAMIDE is unique due to its combined structural features of biphenyl and chlorobenzamide, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields.
Properties
IUPAC Name |
4-chloro-N-(4-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGNTACJHXOTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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